Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 775304-60-4
VCID: VC3737535
InChI: InChI=1S/C16H11FN2O3/c1-21-16(20)11-6-4-5-10(9-11)14-18-15(22-19-14)12-7-2-3-8-13(12)17/h2-9H,1H3
SMILES: COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F
Molecular Formula: C16H11FN2O3
Molecular Weight: 298.27 g/mol

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate

CAS No.: 775304-60-4

Cat. No.: VC3737535

Molecular Formula: C16H11FN2O3

Molecular Weight: 298.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate - 775304-60-4

Specification

CAS No. 775304-60-4
Molecular Formula C16H11FN2O3
Molecular Weight 298.27 g/mol
IUPAC Name methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
Standard InChI InChI=1S/C16H11FN2O3/c1-21-16(20)11-6-4-5-10(9-11)14-18-15(22-19-14)12-7-2-3-8-13(12)17/h2-9H,1H3
Standard InChI Key LFJJTHGQRVVGGN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F
Canonical SMILES COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F

Introduction

Chemical Identification and Properties

Chemical Structure and Identification

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate consists of a 1,2,4-oxadiazole core connected to a 2-fluorophenyl group at position 5 and a methyl benzoate group at position 3. The compound is identified by several registry and classification systems as detailed in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number775304-60-4
PubChem CID11208732
Molecular FormulaC₁₆H₁₁FN₂O₃
IUPAC NameMethyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
SynonymsBenzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, methyl ester; 3-[5-(2-Fluoro-phenyl)- oxadiazol-3-yl]-benzoic acid methyl ester
MDL NumberMFCD09971792

The compound features a characteristic structure with the 1,2,4-oxadiazole heterocycle serving as the central structural motif. This heterocycle contains three heteroatoms (two nitrogen atoms and one oxygen atom) in a five-membered ring, creating a unique electronic distribution that contributes to its chemical properties and biological activities . The 2-fluorophenyl substituent at position 5 of the oxadiazole ring and the methyl benzoate group at position 3 create a distinct molecular architecture that influences its physical, chemical, and biological characteristics.

Physical and Chemical Properties

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate exhibits specific physical and chemical properties that contribute to its stability, reactivity, and potential applications. Table 2 summarizes these properties based on available data.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight298.269 g/mol
Exact Mass298.075
Boiling Point457.2±55.0°C at 760 mmHg
LogP3.3293
Polar Surface Area (PSA)65.22000
Physical StateNot specified in available data
SolubilityNot specified in available data

The compound's relatively high boiling point (457.2±55.0°C at 760 mmHg) indicates strong intermolecular forces and thermal stability . The LogP value of 3.3293 suggests moderate lipophilicity, which could influence its membrane permeability and pharmaceutical applications . The polar surface area (PSA) of 65.22000 provides insight into the compound's potential for membrane penetration and bioavailability . These properties collectively contribute to the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Synthesis and Preparation Methods

The synthesis of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate follows a multi-step reaction pathway. According to patent literature, the synthesis involves several key steps, starting from 3-cyanobenzoic acid . The general synthetic route is outlined below:

  • Conversion of 3-cyanobenzoic acid to methyl 3-cyanobenzoate through reaction with methyl iodide

  • Reaction of methyl 3-cyanobenzoate with hydroxylamine to form methyl 3-(N-hydroxyindenyl)benzoate

  • Reaction of methyl 3-(N-hydroxyindenyl)benzoate with 2-fluorobenzoyl chloride to yield 3-[N-(2-Fluorobenzoyloxy)indenyl]benzoic acid methyl ester

  • Dehydration and ring closure of 3-[N-(2-Fluorobenzoyloxy)indenyl]benzoic acid methyl ester to form Methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate

This synthetic pathway is significant as it produces the target compound, which can be further transformed through hydrolysis to yield 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, a compound with potential therapeutic applications . The synthetic process demonstrates the versatility of 1,2,4-oxadiazole chemistry and highlights the importance of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate as an intermediate in pharmaceutical development.

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Patent documentation indicates established methods for this synthesis that have been optimized for scalability and efficiency in pharmaceutical production settings .

Research Findings and Developments

Recent research on 1,2,4-oxadiazole derivatives structurally related to Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate has yielded significant findings relevant to understanding the properties and potential applications of this compound. A 2025 study focused on structural analysis of a novel 1,2,4-oxadiazole derivative, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, which shares structural similarities with our compound of interest .

The crystalline structure analysis revealed that the compound crystallized in the triclinic system, displaying a linear conformation with bond lengths closely aligned with Cambridge Structural Database (CSD) averages . This high precision in molecular structure contributes to understanding the structure-activity relationships of compounds in this class, including Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate.

Hirshfeld surface analysis highlighted the predominance of C–H···O and C–H···π interactions, with dispersion energy playing a critical role in stabilizing the crystal lattice . These findings provide insights into the intermolecular interactions that may influence the properties and behavior of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate in various environments.

Patent developments indicate ongoing interest in 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid and related compounds for pharmaceutical applications . The compound Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate serves as a key intermediate in these developments, highlighting its importance in pharmaceutical research and development pipelines.

The comprehensive suite of structural and computational analyses conducted on related compounds underscores the potential of 1,2,4-oxadiazole derivatives, suggesting that Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate may represent a promising candidate for further development in antimicrobial and other therapeutic applications .

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